7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione - 332103-54-5

7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Catalog Number: EVT-2791618
CAS Number: 332103-54-5
Molecular Formula: C21H28N6O4
Molecular Weight: 428.493
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids. [] Xanthine derivatives, commonly known as xanthenes, are a group of alkaloids. Substitutions at the 8-position of the purine ring are known to increase the binding affinity to human adenosine receptors. []

Synthesis Analysis

The synthesis of 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is described in the literature. [] The synthesis involves the reaction of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride with various 8-alkylamino substituents. [] Specific details regarding the synthesis conditions, yields, and purification methods are not provided in the available abstract.

Molecular Structure Analysis

The molecular structure of a related compound, 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, has been elucidated by X-ray crystallography. [] The study reveals that the fused rings of the purine system are planar and the aminohydroxyalkyl group at the 7-position adopts a gauche-trans-gauche-gauche conformation. [] The piperazine ring adopts a chair conformation. [] This structural information provides insights into the potential conformation and spatial arrangement of 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione.

Applications

7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione and several of its 8-alkylamino substituted derivatives were synthesized and evaluated for their potential cardiovascular activity. [] These compounds were found to exhibit weak affinity for α1- and α2-adrenoreceptors. [] Specifically, the compound with an 8-(2-morpholin-4-yl-ethylamino) substituent displayed strong prophylactic antiarrhythmic activity in experimental models. [] The analogue with an 8-benzylamino or 8-(pyridin-2-yl-methylamino) substituent demonstrated hypotensive activity. []

Linagliptin

Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is an FDA-approved drug for the treatment of type 2 diabetes. It acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps to increase the levels of incretin hormones like glucagon-like peptide-1 (GLP-1). [1, 2, 19] This leads to improved glycemic control by enhancing insulin secretion and suppressing glucagon release.

Sitagliptin

Compound Description: Sitagliptin, with the chemical name (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is another FDA-approved DPP-4 inhibitor for type 2 diabetes management. It works similarly to linagliptin by preventing the degradation of GLP-1 and thereby improving glucose regulation.

Relevance: Although sitagliptin does not share the core xanthine structure with 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione, both compounds are categorized as DPP-4 inhibitors. This shared pharmacological activity suggests that understanding the structure-activity relationships of known DPP-4 inhibitors like sitagliptin could offer insights into the potential activity of the target compound.

Alogliptin

Compound Description: Alogliptin, also known as 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, represents yet another FDA-approved DPP-4 inhibitor used in the treatment of type 2 diabetes. Similar to linagliptin and sitagliptin, it enhances incretin effects by inhibiting DPP-4.

Relevance: Although structurally distinct from 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione, alogliptin's classification as a DPP-4 inhibitor makes it a relevant compound for comparison. Its structural features and binding interactions with DPP-4 could be valuable in understanding the potential of the target compound as a DPP-4 inhibitor.

Vildagliptin

Relevance: Although structurally different from the target compound 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione, vildagliptin's role as a DPP-4 inhibitor provides a comparative framework for understanding the potential activity of the target compound. Analyzing the structural differences and their influence on DPP-4 binding and duration of action could contribute to the development of novel and more effective DPP-4 inhibitors.

BI 1356 (ONDERO)

Compound Description: BI 1356 [(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione], also known by its proposed trade name ONDERO, is a novel xanthine-based DPP-4 inhibitor. [1, 2, 7] Studies have shown its superior potency and longer duration of action compared to other DPP-4 inhibitors like vildagliptin, sitagliptin, saxagliptin, and alogliptin.

Relevance: Both BI 1356 and 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione are based on the xanthine structure and feature a substituted piperidine ring at the 8-position, making them structurally related. The research highlights BI 1356's potential as a once-daily treatment for type 2 diabetes due to its long-lasting effects. Understanding the structural features contributing to BI 1356's extended duration of action can inform the development and optimization of the target compound as a potential long-acting DPP-4 inhibitor.

Saxagliptin

Compound Description: Saxagliptin, chemically known as (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is another DPP-4 inhibitor used in the treatment of type 2 diabetes.

Relevance: While saxagliptin does not share the core xanthine structure with the target compound 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione, it is classified as a DPP-4 inhibitor. Its structural characteristics and binding profile with DPP-4 can be useful for understanding the potential activity of the target compound in a comparative context.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

Compound Description: 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, identified as compound 2 in the research, exhibited strong prophylactic antiarrhythmic activity in experimental models. It also demonstrated weak affinity for α1- and α2-adrenoreceptors.

Relevance: This compound exhibits significant structural similarities to 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione. Both compounds share the core xanthine structure, a substituted propyl chain at the 7-position, and a piperazine ring at the 3-position of the propyl chain. The variations lie in the substituents on the piperazine ring. This close structural resemblance suggests a potential for 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione to possess similar antiarrhythmic properties, warranting further investigation.

8-(2-morpholin-4-yl-ethylamino) substituted derivative of compound 2 (15)

Compound Description: This compound, designated as 15 in the study, is an 8-(2-morpholin-4-yl-ethylamino) substituted derivative of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride. Similar to its parent compound, it showed strong prophylactic antiarrhythmic activity and weak affinity for α1- and α2-adrenoreceptors.

Relevance: While structurally different from 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione at the 8-position, this derivative still shares the core xanthine structure and the substituted propyl chain at the 7-position. The variation in the 8-position substituent and its retained antiarrhythmic activity highlight the potential for exploring different substitutions at this position in the target compound to potentially enhance or modify its biological activity.

8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline

Compound Description: This compound is a xanthine derivative featuring a benzylamino group at the 8-position and a 2-hydroxyethyl substituted piperazinyl propyl chain at the 7-position. Its crystal structure reveals a planar purine system and specific conformations for the substituent groups.

1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthine derivatives

Compound Description: These are a series of xanthine derivatives designed as potent and selective antagonists for the A₂B adenosine receptor. Notably, compound 66, 8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione, demonstrated remarkable selectivity and potency for the human A₂B adenosine receptor.

Relevance: The inclusion of these derivatives emphasizes the exploration of different substituents at the 8-position of the xanthine core for modulating biological activity and receptor selectivity. While structurally distinct from 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione, these derivatives highlight the potential for modifying the target compound's structure to target specific adenosine receptor subtypes.

8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine (80)

Compound Description: This compound, identified as 80 in the study, represents a simplified pyrazole-xanthine structure exhibiting very high affinity for the A₂B adenosine receptor and good selectivity over other adenosine receptor subtypes.

Relevance: Although differing in the 7-position substituent, 8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine shares the core xanthine structure and a substituted pyrazole ring at the 8-position with 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione. Its high affinity and selectivity for the A₂B adenosine receptor suggest that the target compound, with its similar structural features, could also possess notable activity at this receptor subtype, warranting further investigation.

7-(But-2-ynyl)-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is a major metabolite of linagliptin, formed through a two-step CYP3A4-dependent oxidation followed by a stereoselective reduction. It exhibits more than 10% of the parent compound's systemic exposure after oral administration.

7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

Compound Description: CD10604 is an intermediate metabolite in the formation of CD1790 from linagliptin. Its formation through CYP3A4-mediated oxidation is the rate-limiting step in the overall metabolic pathway.

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: This compound, referred to as Impurity-I, is a process-related impurity identified during the development of linagliptin. Its presence highlights the potential for variations in the stereochemistry at the 3-position of the piperidine ring.

Relevance: Impurity-I is the (S)-enantiomer of linagliptin, differing only in the stereochemistry at the chiral center of the piperidine ring. This emphasizes the importance of stereochemistry in drug development and suggests the need to consider the potential for different stereoisomers of 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione and their potential influence on biological activity.

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

Compound Description: Impurity-II is another process-related impurity observed during linagliptin synthesis. It represents a structural variation where the amino group is directly attached to the piperidine ring rather than being part of a substituent.

Relevance: This impurity highlights the potential for structural variations in the linkage between the piperidine ring and the xanthine core. While 7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione features a piperazine ring, understanding the impact of different linkers and their influence on biological activity is crucial for the design of novel compounds.

Properties

CAS Number

332103-54-5

Product Name

7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Molecular Formula

C21H28N6O4

Molecular Weight

428.493

InChI

InChI=1S/C21H28N6O4/c1-14-6-4-5-7-16(14)31-13-15(28)12-27-17-18(25(3)21(30)23-19(17)29)22-20(27)26-10-8-24(2)9-11-26/h4-7,15,28H,8-13H2,1-3H3,(H,23,29,30)

InChI Key

MMQKLGLYGRTHAI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.